N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Beschreibung
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(17-3-5-18(24)6-4-17)14-26-23(30)22(29)25-13-16-2-7-20-21(12-16)32-15-31-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFFGJSYLQLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 923064-75-9 |
| Molecular Formula | C22H28N4O4 |
| Molecular Weight | 412.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits its biological activity primarily through modulation of various biochemical pathways. It has been shown to interact with ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. This interaction suggests potential applications in treating diseases such as cystic fibrosis and certain cancers .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it possesses cytotoxic effects against several cancer cell lines, including:
- HCT-116 (Colon Carcinoma) : IC50 values around 6.2 μM.
- T47D (Breast Cancer) : IC50 values of 43.4 μM and 27.3 μM for different derivatives.
These findings indicate that the compound could be a valuable candidate for further development in cancer therapeutics .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity, particularly due to the presence of the piperazine moiety. Studies have indicated that similar compounds can exhibit activity against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . Further research is needed to establish its efficacy in this area.
Case Study 1: Cystic Fibrosis Modulation
In a study focused on cystic fibrosis, derivatives of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide were evaluated for their ability to modulate ABC transporters. Results showed significant improvements in chloride ion transport in cell models, suggesting therapeutic potential .
Case Study 2: Antitumor Activity
Another study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, demonstrating a dual mechanism of action that could be exploited in drug development .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits potential biological activities:
- Anticancer Activity : Preliminary studies have demonstrated significant antitumor effects, with some derivatives showing IC50 values lower than those of reference drugs . The presence of both benzo[d][1,3]dioxole and fluorophenyl moieties is believed to enhance its efficacy against various cancer cell lines.
- Anticonvulsant Properties : Compounds with similar structural features have been evaluated for anticonvulsant activity using models such as the pentylenetetrazole-induced convulsion test. Results indicated that certain derivatives provided substantial protection against seizures .
Applications in Medicinal Chemistry
Given its structural characteristics, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is being investigated for various therapeutic applications:
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals aimed at treating cancer and neurological disorders.
- Pharmacological Studies : Ongoing research focuses on understanding the mechanisms behind its biological activities and optimizing its pharmacological profiles.
Case Studies
Several studies have highlighted the potential of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide:
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde derivatives with amines (e.g., 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine) under Schotten-Baumann conditions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for solubility, with triethylamine as a base to neutralize acids .
- Inert atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation of sensitive intermediates .
Optimization : Yield improvements (70–85%) are achieved by adjusting stoichiometry (1:1.2 molar ratio of acid chloride to amine) and refluxing at 40–60°C .
Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxalamide backbone and substituents (e.g., aromatic protons at δ 6.8–7.2 ppm for fluorophenyl) .
- X-ray crystallography : Resolves spatial conformation, showing dihedral angles (e.g., 45° between benzo[d][1,3]dioxole and fluorophenyl planes) critical for target binding .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] m/z 456.2024) .
Advanced: How can researchers resolve contradictions in reported biological activity across cell lines?
Discrepancies in antiproliferative activity (e.g., IC of 2.5 μM in CCRF-CEM vs. 12 μM in MIA PaCa-2) may arise from:
- Cell line-specific expression of targets (e.g., tubulin isoforms or kinase variants) .
- Assay conditions : Varying serum concentrations (5–10% FBS) or incubation times (48–72 hrs) alter compound stability .
Methodology :- Use isogenic cell lines to isolate genetic factors.
- Standardize protocols (e.g., CellTiter-Glo® for ATP quantification) .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the piperazine nitrogen, increasing solubility from 0.1 mg/mL to 5 mg/mL .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations .
- Structural modifications : Replace lipophilic groups (e.g., 4-fluorophenyl with pyridyl) to reduce logP from 3.2 to 2.1 .
Advanced: How is computational modeling applied to elucidate target interactions?
- Molecular docking (AutoDock Vina) : Predicts binding to tubulin’s colchicine site (docking score: −9.2 kcal/mol) with key residues (β-Tyr224, β-Asn258) .
- Molecular Dynamics (MD) simulations (GROMACS) : Reveal stable hydrogen bonds (lifetime >80% over 100 ns) between the oxalamide carbonyl and α-Lys352 .
- Pharmacophore modeling : Identifies essential features: aromatic π-stacking (benzo[d][1,3]dioxole) and hydrogen-bond acceptors (oxalamide) .
Basic: Which functional groups are critical for bioactivity?
- Benzo[d][1,3]dioxole : Enhances metabolic stability via steric shielding of the methylenedioxy group .
- 4-Fluorophenyl : Participates in hydrophobic interactions with kinase ATP pockets (e.g., EGFR) .
- 4-Methylpiperazine : Improves solubility and modulates basicity (pKa ~7.4) for lysosomal trapping .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
- Analog synthesis : Replace the 4-fluorophenyl with 3-chloro (IC drops from 5.1 μM to 3.8 μM) or 2-methoxy groups (IC increases to 8.3 μM) .
- Piperazine modifications : N-methylation reduces hERG inhibition (IC >30 μM vs. 12 μM for non-methylated) .
- Bioisosteres : Substitute oxalamide with urea (retains activity) or sulfonamide (loses activity) .
Advanced: What methodologies assess compound stability under physiological conditions?
- Forced degradation studies :
- Acidic conditions (0.1 M HCl) : Hydrolysis of oxalamide to carboxylic acids at 37°C (t = 6 hrs) .
- Oxidative stress (HO) : Benzo[d][1,3]dioxole ring opens to catechol derivatives .
- Plasma stability assays : Incubate with rat plasma (37°C, pH 7.4); LC-MS/MS quantifies intact compound (80% remaining at 1 hr) .
Basic: What are the primary in vitro assays for evaluating anticancer activity?
- Cell viability : MTT or resazurin assays across panels (NCI-60) with dose-response curves (0.1–100 μM) .
- Cell cycle analysis (PI staining) : G2/M arrest at 10 μM .
- Apoptosis (Annexin V/PI) : 40% early apoptosis in LNCaP cells at 5 μM .
Advanced: How can researchers address off-target effects in kinase inhibition assays?
- Kinase profiling (Eurofins) : Screen against 468 kinases at 1 μM; prioritize hits with >50% inhibition .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cells (e.g., stabilization of CDK2 at 48°C) .
- CRISPR knockdown : Validate target dependency (e.g., CDK2 KO reduces potency by 10-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
